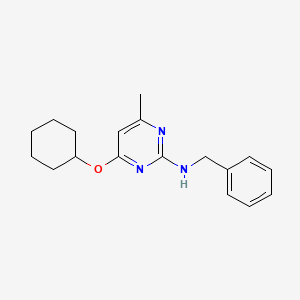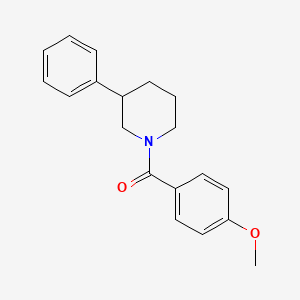![molecular formula C13H21Cl4N3O2 B5539996 2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)
2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals with potential bioactivity due to its complex molecular structure. Such compounds are often synthesized for their potential uses in pharmacology and agriculture due to their chemical and physical properties.
Synthesis Analysis
Synthesis typically involves reactions of halogenated precursors with amines or amides in the presence of solvents and catalysts. For example, the synthesis of related compounds involves reaction sequences that include acylation, chlorination, and amination steps, among others. The specific synthesis pathway for the requested compound would likely involve similar steps, tailored to introduce the appropriate functional groups at the correct positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, NMR spectroscopy, and elemental analysis. These methods reveal the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. The presence of dichloro and dimethylamino groups suggests significant potential for interaction with biological molecules.
Chemical Reactions and Properties
Chemical reactions involving these compounds can include substitutions, additions, and eliminations, influenced by the presence of reactive chloro and acetamide groups. These reactions can be utilized to further modify the compound or to explore its reactivity and interaction with various reagents.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, can be determined through analytical techniques. These properties are essential for understanding the compound's behavior in different environments and for its formulation for potential applications.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with biological molecules, are crucial for potential therapeutic and agricultural applications. Studies on related compounds suggest that the dichloro and dimethylamino groups could confer interesting biological activities.
References:
- Gabriel Navarrete-Vázquez, Héctor Torres-Gómez, J. Guerrero-Alvarez, Hugo Tlahuext, "Synthesis and Crystal Structure of Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, A Potential Anti-inflammatory and Antidyslipidemic Hybrid" (Navarrete-Vázquez et al., 2011).
- B. Latli, J. Casida, "Radiosynthesis of a chloroacetanilide herbicide ([phenyl-4-3H] acetochlor) and a dichloroacetamide safener for herbicides ([2, 2-dimethyl-3H]R-29148)" (Latli & Casida, 1995).
Aplicaciones Científicas De Investigación
Radiosynthesis Applications
Radiosynthesis of compounds related to the specified chemical structure has been explored for studies on metabolism and mode of action. For example, Latli and Casida (1995) developed methods for the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, which are required at high specific activity for metabolic studies (Latli & Casida, 1995).
Green Chemistry in Drug Design
Reddy et al. (2014) demonstrated an environmentally friendly synthesis of potential analgesic and antipyretic compounds, utilizing a green approach for the design and discovery of paracetamol analogues. This research represents an application of green chemistry principles in the development of new pharmaceuticals, focusing on sustainability and environmental impact (Reddy et al., 2014).
Comparative Metabolism Studies
Coleman et al. (2000) conducted a comparative study on the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential toxicological implications of chloroacetamide compounds, contributing to a better understanding of their behavior in biological systems (Coleman et al., 2000).
Synthesis of Complexes
Mukhopadhyay et al. (2009) reported on the synthesis of mono- and bis-tetrazolato complexes of metals like Ni(II), Pt(II), and Cu(II) via 1,3-dipolar cycloadditions, involving similar structural moieties. Such complexes have potential applications in catalysis, materials science, and as models for studying metal-ligand interactions (Mukhopadhyay et al., 2009).
Fluoroionophores Development
Hong et al. (2012) developed fluoroionophores based on diamine-salicylaldehyde derivatives for metal cation detection, indicating an application in analytical chemistry for the selective identification of metal ions in various solutions (Hong et al., 2012).
Propiedades
IUPAC Name |
2-[2,4-dichloro-6-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2N3O2.2ClH/c1-18(2)4-3-17-7-9-5-10(14)6-11(15)13(9)20-8-12(16)19;;/h5-6,17H,3-4,7-8H2,1-2H3,(H2,16,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXGKENSMUFHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=C(C(=CC(=C1)Cl)Cl)OCC(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)
![5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)
![(3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide](/img/structure/B5539958.png)
![ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5539964.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)


![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)
![(3R*,4S*)-3,4-dimethyl-1-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5540013.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5540020.png)